molecular formula C36H58O6Si B1401299 (2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone CAS No. 65423-57-6

(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

Cat. No. B1401299
CAS RN: 65423-57-6
M. Wt: 614.9 g/mol
InChI Key: GGIODFRWUKSMTA-UOFACBDOSA-N
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Description

(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a useful research compound. Its molecular formula is C36H58O6Si and its molecular weight is 614.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prins-Type Cyclization of Oxonium Ions

The compound is involved in the Prins cyclization of aldehydes with homoallylic alcohols, leading to tetrahydro-2H-pyrans via oxonium ions. This process is crucial for synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives with varying substitution patterns and molecular complexities (Fráter, Müller, & Kraft, 2004).

Asymmetric Synthesis of C15 Polyketide Spiroketals

The compound is instrumental in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This process is significant in the context of stereo- and enantioselective synthesis, contributing to advancements in the field of organic chemistry and pharmaceuticals (Meilert, Pettit, & Vogel, 2004).

Henry Reaction Product

This compound is a product of the Henry reaction, which is essential in organic synthesis, particularly in creating frameworks for potential pharmaceuticals. The synthesis process and the structural confirmation of such compounds play a significant role in the development of new chemical entities (Soengas et al., 2008).

Synthesis of Statin Side Chain Intermediate

It has applications in the chemoselective biocatalytic synthesis of a key lactonized statin side chain intermediate. This process is particularly relevant in the pharmaceutical industry for the production of statins, widely used as cholesterol-lowering agents (Troiani, Cluzeau, & Časar, 2011).

properties

IUPAC Name

(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/t28-,30+,31+,33+,34?,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIODFRWUKSMTA-UOFACBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743335
Record name (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70700513

CAS RN

65423-57-6
Record name (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
Reactant of Route 3
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
Reactant of Route 4
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

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